molecular formula C38H39NO9S3 B11038958 tetraethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetraethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11038958
M. Wt: 749.9 g/mol
InChI Key: GAXVZLGAQLNIKS-CZIZESTLSA-N
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Description

Tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the esterification of the carboxylate groups and the addition of the phenylprop-2-enoyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the compound.

Scientific Research Applications

Tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as drug development for treating specific diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity or function. The pathways involved in these interactions can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

The uniqueness of tetraethyl 5’,5’,8’-trimethyl-6’-[(2E)-3-phenylprop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its complex structure, which combines multiple functional groups and a spiro configuration

Properties

Molecular Formula

C38H39NO9S3

Molecular Weight

749.9 g/mol

IUPAC Name

tetraethyl 5',5',8'-trimethyl-6'-[(E)-3-phenylprop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C38H39NO9S3/c1-8-45-33(41)28-29(34(42)46-9-2)49-32-27(38(28)50-30(35(43)47-10-3)31(51-38)36(44)48-11-4)24-19-17-22(5)21-25(24)39(37(32,6)7)26(40)20-18-23-15-13-12-14-16-23/h12-21H,8-11H2,1-7H3/b20-18+

InChI Key

GAXVZLGAQLNIKS-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=C(C=C4)C)N(C2(C)C)C(=O)/C=C/C5=CC=CC=C5)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=C(C=C4)C)N(C2(C)C)C(=O)C=CC5=CC=CC=C5)C(=O)OCC

Origin of Product

United States

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